1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime is an organic compound classified under bicyclic monoterpenoids. This compound is characterized by its unique bicyclic structure and has garnered interest due to its potential applications in various scientific fields. It is not a naturally occurring metabolite but can be found in individuals exposed to it or its derivatives, making it relevant in studies of human exposure and environmental monitoring.
This compound belongs to the class of organic compounds known as bicyclic monoterpenoids, which are defined by having two fused rings. The specific molecular formula for 1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime is with a molecular weight of approximately 205.296 g/mol . The compound has been assigned the CAS Registry Number 314238-36-3, which is used for chemical substance identification.
The synthesis of 1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime can be achieved through various organic synthesis techniques including:
The reaction mechanism often involves nucleophilic attack by the amine on the carbonyl carbon of the ketone, followed by dehydration to yield the oxime .
The molecular structure of 1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime can be represented using various structural formulas:
CC(C)C1CC(C)(C)C(=O)C1=C(C#C)N
InChI=1S/C13H19NO/c1-3-4-10(14)12(15)8(6)11(5)9(10)13(2)7/h3H,4H2,1-2H3
These notations provide a way to encode the structural information of the compound for computational analysis and database searching.
The primary chemical reactions involving 1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime include:
These reactions are significant for understanding the stability and reactivity of this oxime derivative in various environments .
The mechanism of action for 1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime primarily involves its interaction with biological systems where it may act as a ligand or substrate for enzymatic reactions.
Data suggest that it may influence metabolic pathways related to terpenoid metabolism due to its structural similarity to other biologically active terpenoids .
The physical properties of 1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime include:
Chemical properties include:
Relevant data on these properties can be found in chemical databases such as PubChem .
The applications of 1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime span several fields:
This detailed examination highlights the significance of 1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime in both academic research and practical applications within various scientific domains.
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2